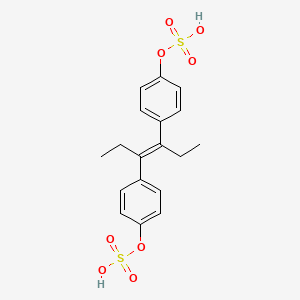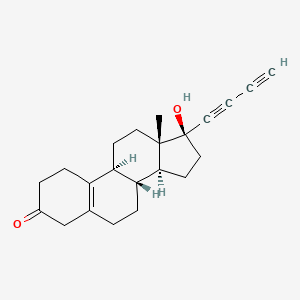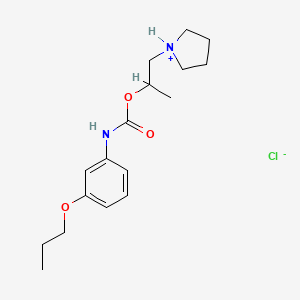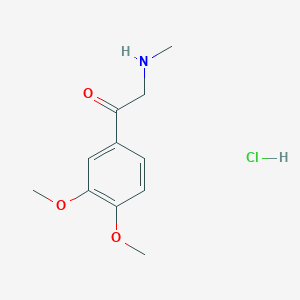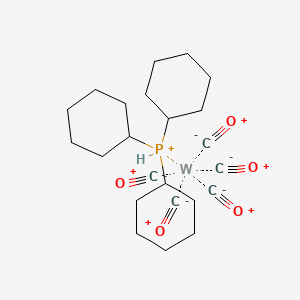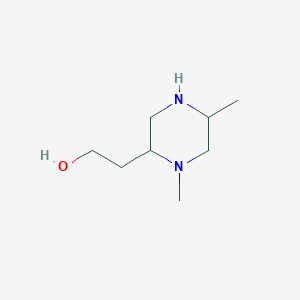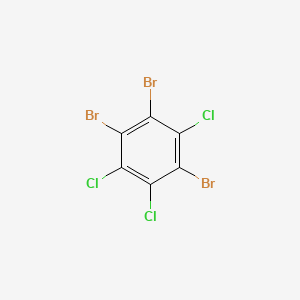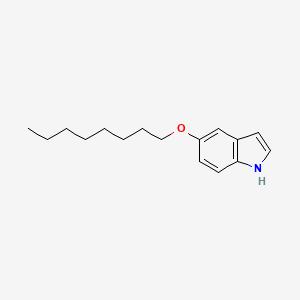![molecular formula C23H29NO5 B13736205 dimethyl-[2-[(5-phenyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-yl)oxy]ethyl]azanium;2-hydroxy-2-oxoacetate CAS No. 40494-48-2](/img/structure/B13736205.png)
dimethyl-[2-[(5-phenyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-yl)oxy]ethyl]azanium;2-hydroxy-2-oxoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl-[2-[(5-phenyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-yl)oxy]ethyl]azanium;2-hydroxy-2-oxoacetate is a complex organic compound with a unique structure that combines several functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-[2-[(5-phenyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-yl)oxy]ethyl]azanium;2-hydroxy-2-oxoacetate involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. Common synthetic routes include:
Cyclization Reactions: Formation of the benzoannulene core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the phenyl group and other substituents via electrophilic or nucleophilic substitution reactions.
Quaternization: Conversion of the amine group to the azanium form through quaternization reactions using alkylating agents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Key steps include:
Batch Reactors: Use of batch reactors for controlled synthesis and monitoring of reaction progress.
Purification: Purification of the final product through techniques such as recrystallization, chromatography, and distillation.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl-[2-[(5-phenyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-yl)oxy]ethyl]azanium;2-hydroxy-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: Oxidation of the phenyl group to form corresponding quinones.
Reduction: Reduction of the azanium group to the amine form.
Substitution: Electrophilic and nucleophilic substitution reactions at the aromatic ring and other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Major products formed from these reactions include:
Quinones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Aromatics: From substitution reactions.
Applications De Recherche Scientifique
Dimethyl-[2-[(5-phenyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-yl)oxy]ethyl]azanium;2-hydroxy-2-oxoacetate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of dimethyl-[2-[(5-phenyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-yl)oxy]ethyl]azanium;2-hydroxy-2-oxoacetate involves its interaction with specific molecular targets and pathways. Key aspects include:
Molecular Targets: Binding to enzymes, receptors, and other biomolecules.
Pathways: Modulation of signaling pathways, including oxidative stress response and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
Dimethyl-[2-[(5-phenyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-yl)oxy]ethyl]amine: Lacks the azanium group.
Dimethyl-[2-[(5-phenyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-yl)oxy]ethyl]azanium: Lacks the 2-hydroxy-2-oxoacetate group.
Uniqueness
The uniqueness of dimethyl-[2-[(5-phenyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-yl)oxy]ethyl]azanium;2-hydroxy-2-oxoacetate lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
40494-48-2 |
|---|---|
Formule moléculaire |
C23H29NO5 |
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
dimethyl-[2-[(5-phenyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-yl)oxy]ethyl]azanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C21H27NO.C2H2O4/c1-22(2)16-17-23-21(19-12-4-3-5-13-19)15-9-8-11-18-10-6-7-14-20(18)21;3-1(4)2(5)6/h3-7,10,12-14H,8-9,11,15-17H2,1-2H3;(H,3,4)(H,5,6) |
Clé InChI |
YXYCLIHVHKFXIZ-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)CCOC1(CCCCC2=CC=CC=C21)C3=CC=CC=C3.C(=O)(C(=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide, N-[2-(cyanomethyl)phenyl]-](/img/structure/B13736128.png)
